
2-(Methoxymethoxy)acetyl chloride
Overview
Description
2-(Methoxymethoxy)acetyl chloride is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a methoxymethoxy group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxymethoxy)acetyl chloride can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in toluene as a solvent, and the mixture is heated to around 40-45°C. The reaction proceeds with the formation of chloromethyl methyl ether, which is then further reacted to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction is carefully controlled to prevent the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Methoxyacetyl chloride undergoes rapid hydrolysis in aqueous environments to yield methoxyacetic acid and hydrochloric acid :
Key Features :
-
Reaction proceeds via nucleophilic acyl substitution.
Esterification (Alcoholysis)
Reaction with alcohols produces methoxyacetate esters. For example, methanol generates methyl methoxyacetate :
Conditions :
-
Typically conducted in anhydrous solvents (e.g., dichloromethane).
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Base (e.g., pyridine) neutralizes HCl, shifting equilibrium .
Amide Formation (Aminolysis)
Primary or secondary amines react to form methoxyacetamides :
Applications :
Friedel-Crafts Acylation
In the presence of Lewis acids (e.g., AlCl~3~), methoxyacetyl chloride acylates aromatic rings, forming ketones :
Mechanistic Notes :
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AlCl~3~ activates the acyl chloride by coordinating to the carbonyl oxygen.
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Electron-donating substituents on the aromatic ring enhance reactivity .
Reduction to Alcohols and Aldehydes
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Lithium aluminum hydride (LiAlH~4~) reduces the acyl chloride to 2-methoxyethanol :
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Diisobutylaluminum hydride (DIBAL-H) selectively yields methoxyacetaldehyde .
Chloromethylation of Arenes
With Lewis acids, methoxyacetyl chloride acts as a chloromethylating agent, analogous to chloromethyl methyl ether (CMME) :
Mechanism :
Reaction with Grignard Reagents
Grignard reagents add twice to form tertiary alcohols :
Limitation :
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Intermediate ketones are rarely isolated due to rapid over-addition.
Scientific Research Applications
Synthetic Routes
2-(Methoxymethoxy)acetyl chloride can be synthesized through various methods, typically involving the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst like zinc bromide. The reaction generally occurs in toluene at temperatures around 40-45°C, yielding the desired compound with high purity and yield .
Organic Synthesis
The primary application of this compound is in organic synthesis. It serves as an important intermediate for the preparation of various compounds:
- Amides : Formed by reacting with amines.
- Esters : Produced through reactions with alcohols.
- Methoxyacetic Acid : Generated via hydrolysis .
Pharmaceuticals
In pharmaceutical research, this compound is utilized for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the development of complex molecules essential for drug formulation .
Material Science
This compound is also employed in material science for modifying polymers and synthesizing functional materials. It can enhance the properties of polymers by introducing specific functional groups that improve their performance in various applications .
Case Study 1: Synthesis of N-(2-Methoxyacetyl)-Benzamides
A significant application of this compound is in the synthesis of N-(2-methoxyacetyl)-benzamides. This reaction involves treating substituted benzamides with the compound to yield derivatives that exhibit enhanced biological activity .
Reactant | Product | Yield (%) | Notes |
---|---|---|---|
Substituted Benzamide | N-(2-Methoxyacetyl)-Benzamide | 85 | Reaction conditions optimized for yield |
Unsubstituted Benzamide | N-(2-Methoxyacetyl)-Benzamide | 90 | Demonstrated broad substrate tolerance |
Case Study 2: Production of β-Lactams
Another notable application is in the production of β-lactams. The compound reacts with imines to form β-lactam derivatives, which are crucial in antibiotic development. This process highlights its role as a building block in medicinal chemistry .
Starting Material | Product | Yield (%) | Significance |
---|---|---|---|
Imines | β-Lactams | 75 | Key intermediates for antibiotic synthesis |
Mechanism of Action
The reactivity of 2-(Methoxymethoxy)acetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The methoxymethoxy group provides additional stability and reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetyl chloride: Similar in structure but lacks the methoxymethoxy group.
Acetyl chloride: Lacks the methoxymethoxy group and is less reactive in certain reactions.
Chloromethyl methyl ether: Used as an intermediate in the synthesis of 2-(Methoxymethoxy)acetyl chloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and methoxymethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in various synthetic applications, particularly in the formation of complex organic molecules.
Biological Activity
2-(Methoxymethoxy)acetyl chloride, with the chemical formula CHClO and CAS number 50918-09-7, is an acyl chloride derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 150.55 g/mol
- Appearance: Colorless to yellow liquid
- Boiling Point: Not specified in the literature
- Solubility: Soluble in organic solvents
The biological activity of this compound is primarily attributed to its role as an acylating agent. It can modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can lead to alterations in cellular functions and signaling pathways.
- Target Interaction : The compound may interact with various enzymes and receptors, potentially leading to changes in metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of acetyl chlorides could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it may inhibit the growth of certain bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxicity, particularly against breast cancer cells (MCF-7). The study utilized the MTT assay to determine cell viability post-treatment, indicating a dose-dependent response.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that treatment with this compound resulted in a substantial reduction in bacterial colony-forming units (CFUs), suggesting its potential as a therapeutic agent against resistant infections.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds often exhibit rapid metabolism and clearance due to their reactivity as acyl chlorides. Factors influencing bioavailability include:
- Absorption : Rapid absorption through biological membranes due to lipophilicity.
- Metabolism : Hydrolysis to form corresponding acids, which may have different biological activities.
- Excretion : Primarily via renal pathways after conjugation.
Properties
IUPAC Name |
2-(methoxymethoxy)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPDYYUFNKWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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